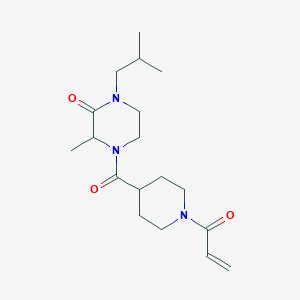
4-(1-Acryloylpiperidine-4-carbonyl)-1-isobutyl-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the piperidine moiety, and the addition of various functional groups. Common reagents used in these reactions include alkyl halides, amines, and acyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for its interactions with specific biological targets.
Medicine
Medically, compounds like 3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one may be explored for their therapeutic potential in treating conditions such as neurological disorders, infections, or cancer.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one
- 3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine
Uniqueness
Compared to similar compounds, 3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one may exhibit unique properties due to the specific arrangement of its functional groups. These differences could result in distinct biological activities or chemical reactivity, making it a compound of interest for further study.
Properties
Molecular Formula |
C18H29N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-methyl-1-(2-methylpropyl)-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C18H29N3O3/c1-5-16(22)19-8-6-15(7-9-19)18(24)21-11-10-20(12-13(2)3)17(23)14(21)4/h5,13-15H,1,6-12H2,2-4H3 |
InChI Key |
MXTYERSRZYFDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)C2CCN(CC2)C(=O)C=C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13537167.png)
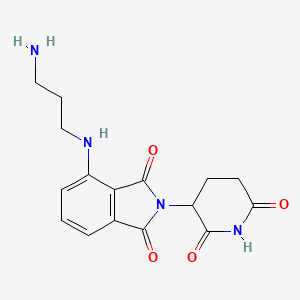
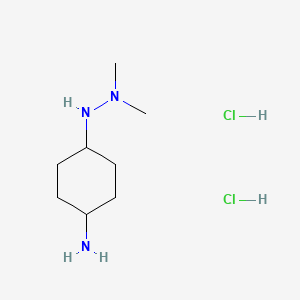




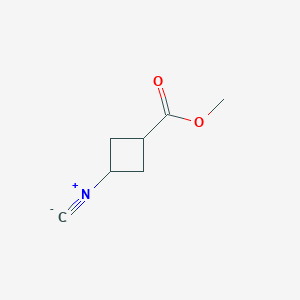
![1-[2-(Methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B13537236.png)
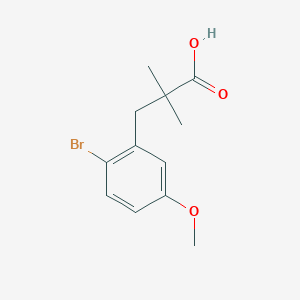

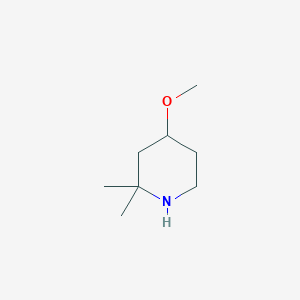
![2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propanoic acid](/img/structure/B13537267.png)

